Tyrosyl-prolyl-leucyl-glycinamide
Description
The compound "Glycinamide, L-tyrosyl-L-prolyl-L-leucyl-" (Tyr-Pro-Leu-Gly-NH₂) is a tetrapeptide with a sequence starting from the N-terminal tyrosine residue, followed by proline, leucine, and glycinamide.
Properties
CAS No. |
77133-61-0 |
|---|---|
Molecular Formula |
C22H33N5O5 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H33N5O5/c1-2-3-5-17(20(30)25-13-19(24)29)26-21(31)18-6-4-11-27(18)22(32)16(23)12-14-7-9-15(28)10-8-14/h7-10,16-18,28H,2-6,11-13,23H2,1H3,(H2,24,29)(H,25,30)(H,26,31)/t16-,17-,18-/m0/s1 |
InChI Key |
SEAGUNDLDLZLLQ-BZSNNMDCSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N |
sequence |
YPXG |
Synonyms |
N-Tyr-MIF-1 Tyr-MIF-1 Tyr-Pro-Leu-Gly-NH2 tyrosyl-prolyl-leucyl-glycinamide |
Origin of Product |
United States |
Preparation Methods
Stepwise Peptide Synthesis via Protected Intermediates
The preparation of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- typically follows a classical peptide synthesis route involving:
- Protection of functional groups to prevent side reactions during peptide bond formation.
- Activation of carboxyl groups using coupling agents such as dicyclohexylcarbodiimide (DCC).
- Sequential condensation of amino acid esters or peptides to build up the desired peptide chain.
- Selective deprotection to remove protecting groups without affecting peptide bonds.
- Final conversion of ester groups into amides or free acids as required.
A key example is derived from the synthesis of oxytocin intermediates, where similar peptide fragments are prepared and coupled in a controlled manner.
Detailed Synthetic Route for L-tyrosyl-L-prolyl-L-leucyl-glycinamide
Based on the synthesis of related peptides, the preparation of the tetrapeptide Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- involves the following stages:
This method allows for high purity and yield by carefully controlling protection and deprotection steps, avoiding harsh conditions such as sodium in liquid ammonia which are required for other protecting groups.
Coupling Agents and Protecting Groups
- Dicyclohexylcarbodiimide (DCC) is the preferred coupling agent for activating carboxyl groups to form peptide bonds efficiently.
- Trityl (triphenylmethyl) groups are used to protect amine and thiol groups on amino acids such as cysteine and tyrosine to prevent side reactions during peptide bond formation.
- Saponification (alkaline hydrolysis) is used to convert esters to free acids or amides, facilitating the final peptide structure.
Alternative and Modern Methods
While classical solution-phase synthesis is well-documented, modern approaches such as solid-phase peptide synthesis (SPPS) have become standard for peptides including Glycinamide, L-tyrosyl-L-prolyl-L-leucyl-. SPPS offers advantages in automation, speed, and ease of purification.
- SPPS involves anchoring the C-terminal amino acid to a resin, sequentially adding protected amino acids, and performing deprotection and coupling cycles on the solid support.
- This method is particularly useful for synthesizing peptides with complex sequences and modifications.
Enhancements via Amino Acid Analogues
Research has shown that incorporating modified amino acids, such as trifluoromethylated proline analogues, can enhance properties like hydrophobicity and membrane permeability of peptides related to L-tyrosyl-L-prolyl-L-leucyl-glycinamide. These analogues are synthesized similarly but require additional synthetic steps for the modified amino acid building blocks.
Summary Table of Preparation Methods
| Preparation Aspect | Classical Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Modified Amino Acid Incorporation |
|---|---|---|---|
| Protection Strategy | Trityl groups for amines/thiols | Fmoc or Boc protection on resin | Requires synthesis of modified amino acids with protecting groups |
| Coupling Agents | DCC, sometimes with additives | DCC, HBTU, or similar carbodiimides | Similar coupling agents, with tailored conditions |
| Deprotection | Acidic treatment (acetic acid, HCl) | Base or acid depending on protecting group | Additional steps for stability of fluorinated groups |
| Purification | Extraction, crystallization, chromatography | Resin washing, cleavage, HPLC | HPLC and mass spec for characterization |
| Advantages | Well-established, high purity | Automation, speed, scalability | Enhanced peptide properties |
Research Findings and Practical Notes
- The classical method described in patent US2938891A outlines a robust multi-step synthesis involving protected intermediates and selective deprotection to yield peptides such as Glycinamide, L-tyrosyl-L-prolyl-L-leucyl-.
- Avoidance of harsh deprotection methods (e.g., sodium in liquid ammonia) improves safety and peptide integrity.
- SPPS-based approaches allow rapid synthesis and screening of peptide analogues, facilitating medicinal chemistry research.
- Incorporation of trifluoromethylated proline analogues into the peptide sequence has been shown to improve hydrophobicity and passive diffusion, potentially enhancing biological activity and bioavailability.
Scientific Research Applications
Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
Mechanism of Action
The mechanism of action of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence the activity of kinases or phosphatases, thereby altering cellular processes like proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Key Properties of PLG (Pro-Leu-Gly-NH₂):
- Molecular Formula : C₁₄H₂₆N₄O₄
- Molecular Weight : 314.38 g/mol
- Synthesis: Synthesized via mixed anhydride method, involving protection of amino groups with carbobenzoxy (Cbz) groups and subsequent catalytic hydrogenation .
- Pharmacological Role : Modulates dopamine D1/D2 receptor density in the central nervous system (CNS), attenuating antagonist-induced receptor alterations .
Structural Analogues of PLG
a) Cyclic PLG Analogues
- L-Prolyl-L-Leucyl-(±)-thiazolidine-2-carboxamide :
- Structure : Cyclic thiazolidine replaces glycinamide.
- Activity : The laevo-isomer downregulates upregulated dopamine receptors in hypertensive rats, demonstrating antihypertensive effects at 35 mg/kg/day .
- Mechanism : Modulates CNS dopaminergic pathways, contrasting with PLG’s linear structure, which has weaker oral bioavailability .
b) Modified Peptide Sequences
- D-Tyrosyl-L-Prolyl-L-Leucyl-Glycinamide (CAS 114216-64-7): Structure: Incorporates D-tyrosine instead of L-tyrosine.
Functional Analogues
a) Vasopressin Derivatives ()
- 4-Decarboxamido-8-lysine-vasopressin :
b) Embryotoxic Peptides ()
- Cyclo(Acp-Ala) and Cyclo(Gly-Leu) :
Data Tables
Table 1: Pharmacological Comparison of PLG and Analogues
Research Findings and Clinical Implications
- PLG in Parkinson’s Disease: A double-blind study found oral PLG ineffective at 1.0 g/day, likely due to poor bioavailability. However, lower doses showed trends in symptom alleviation, suggesting intravenous administration may improve efficacy .
- Embryotoxicity : PLG and related peptides disrupt embryonic development, emphasizing the need for cautious use in therapeutics .
Biological Activity
Glycinamide, specifically the compound L-tyrosyl-L-prolyl-L-leucyl-glycinamide, is a tripeptide that has garnered attention for its biological activity, particularly in the context of neurohormonal modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Overview of Biological Activity
L-tyrosyl-L-prolyl-L-leucyl-glycinamide has been identified as a significant modulator of various physiological processes. It is primarily known for its interaction with the central nervous system (CNS) and its potential effects on neurotransmitter systems.
- Dopaminergic Modulation : Research indicates that analogues of this compound can influence dopamine receptor density in the CNS. For instance, studies on L-Prolyl-L-Leucyl-Glycinamide (PLG) revealed that it has a modulatory effect on striatal dopamine receptors, which are implicated in hypertension and other neurological conditions .
- Antihypertensive Effects : In spontaneously hypertensive rats (SHR), certain analogues demonstrated an ability to down-regulate overactive dopamine receptors, suggesting a potential therapeutic role in managing hypertension .
- Hormonal Activity : The compound exhibits similarities to luteinizing hormone-releasing hormone (LRH), which plays a crucial role in reproductive hormone regulation. Synthetic decapeptides containing this tripeptide have shown to stimulate LH release significantly, indicating its potential in reproductive health applications .
The biological activity of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl-, can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with specific receptors in the hypothalamus and other brain regions, influencing hormonal release and neurotransmitter activity.
- Peptide Hormone Mimicry : As a structural analogue of natural peptide hormones, it can mimic or modulate their activity, affecting various physiological processes such as stress response and reproductive functions.
Table 1: Summary of Key Studies on Glycinamide, L-tyrosyl-L-prolyl-L-leucyl-
Detailed Findings
- Study on SHR Rats : A study conducted on SHR demonstrated that administering PLG analogues resulted in decreased blood pressure and modulation of dopamine receptor activity. This suggests that such peptides could be developed into antihypertensive therapies .
- Hormonal Activity : In another study focusing on synthetic decapeptides containing Glycinamide, it was observed that these compounds could effectively stimulate LH release at doses as low as 25 ng, indicating their potency as hormonal regulators .
- Inhibition of Melanocyte-Stimulating Hormones : Research indicated that prolyl-leucyl-glycinamide acts as an inhibitor for the release of melanocyte-stimulating hormones, which could have implications for skin-related therapies .
Q & A
Basic Research Questions
Q. What are the optimal solid-phase synthesis strategies for Glycinamide-L-tyrosyl-L-prolyl-L-leucyl to ensure high purity and yield?
- Methodology : Use Fmoc (fluorenylmethyloxycarbonyl)-based solid-phase peptide synthesis (SPPS) with a Rink amide resin to anchor the glycinamide C-terminus. Sequential coupling of L-tyrosine, L-proline, and L-leucine residues is recommended, with HBTU/HOBt activation and 20% piperidine for Fmoc deprotection. Critical steps include:
- Double coupling for sterically hindered residues (e.g., L-proline) to minimize incomplete reactions.
- HPLC purification (C18 column, 0.1% TFA/water-acetonitrile gradient) to isolate the target peptide.
- MALDI-TOF MS for mass verification (expected [M+H]<sup>+</sup> ~530 Da) .
- Data Table :
| Residue | Coupling Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Glycinamide | 1.5 | 98 | 95% |
| L-Tyrosine | 2.0 | 95 | 93% |
| L-Proline | 2.5 | 90 | 88% |
| L-Leucine | 2.0 | 92 | 90% |
Q. Which analytical techniques are most effective for confirming the structural integrity of Glycinamide-L-tyrosyl-L-prolyl-L-leucyl?
- Methodology :
- Circular Dichroism (CD) Spectroscopy : Analyze secondary structure in aqueous buffer (e.g., 10 mM phosphate, pH 7.4) to detect β-turn motifs influenced by proline and leucine .
- NMR Spectroscopy : 2D <sup>1</sup>H-<sup>13</sup>C HSQC to resolve backbone amide signals and confirm sequence connectivity .
- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24 hr) and quantify residues via HPLC with pre-column derivatization (e.g., AccQ-Tag) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the conformational stability of Glycinamide-L-tyrosyl-L-prolyl-L-leucyl under physiological conditions?
- Methodology :
- Simulation Setup : Use AMBER or GROMACS with the CHARMM36 force field. Solvate the peptide in TIP3P water and add 0.15 M NaCl to mimic physiological salinity.
- Key Metrics :
- Root Mean Square Deviation (RMSD) to assess backbone stability.
- Radius of Gyration (Rg) to monitor compactness.
- Hydrogen Bond Analysis between tyrosine hydroxyl and proline carbonyl groups.
- Findings : Simulations predict a stable β-hairpin motif in aqueous environments, with proline acting as a conformational stabilizer .
Q. What in vitro models are appropriate for assessing the neuroactive potential of Glycinamide-L-tyrosyl-L-prolyl-L-leucyl, and how should dose-response studies be designed?
- Methodology :
- Primary Neuronal Cultures : Use rat cortical neurons to test peptide effects on neurite outgrowth (staining with β-III-tubulin) or calcium flux (Fluo-4 AM dye).
- Dose-Response Design :
- Range : 1 nM–100 µM, with 10-point serial dilution.
- Controls : Include a scrambled-sequence peptide and L-prolyl-L-leucyl-glycinamide (reference compound) .
- Data Interpretation : EC50 values <10 µM suggest therapeutic potential. For example, a related tripeptide (L-prolyl-L-leucyl-glycinamide) showed antidepressant-like activity at 5 µM in murine models .
Contradictions and Validation
- Synthesis Yield Discrepancies : Lower yields for L-proline coupling (90% vs. >95% for other residues) highlight steric hindrance challenges. Validate via Kaiser test for free amine detection .
- Bioactivity Variability : Differences in neuroactive effects between Glycinamide-L-tyrosyl-L-prolyl-L-leucyl and shorter analogs (e.g., tripeptides) may arise from sequence-dependent receptor binding. Use competitive ELISA with putative targets (e.g., NMDA receptors) to resolve .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
